1-(2-Methoxyphenoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride

Description

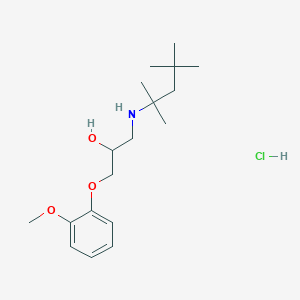

1-(2-Methoxyphenoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is a synthetic propanolamine derivative characterized by a 2-methoxyphenoxy group attached to the first carbon of the propan-2-ol backbone and a 2,4,4-trimethylpentan-2-yl (tert-pentyl) amino group on the third carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(2-methoxyphenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3.ClH/c1-17(2,3)13-18(4,5)19-11-14(20)12-22-16-10-8-7-9-15(16)21-6;/h7-10,14,19-20H,11-13H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQJIYZMPFFTJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NCC(COC1=CC=CC=C1OC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyphenoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is a compound with potential biological applications, particularly in pharmacology. This article examines its biological activity based on various studies and data available in the literature.

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₂₈ClN₃O₄

- Molecular Weight : 348.88 g/mol

- CAS Number : 108241-00-5

Research indicates that this compound may exhibit various biological activities through multiple mechanisms, including:

- Calcium Channel Blockade : Similar compounds have been shown to act as calcium channel blockers, which can influence cardiovascular and neurological functions .

- Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems .

Pharmacological Effects

- Neuroprotective Effects : Studies suggest that derivatives of this compound may provide neuroprotective benefits by modulating neurotransmitter release and reducing neuronal excitability. This is particularly relevant in conditions like epilepsy and neurodegenerative diseases .

- Anticonvulsant Properties : Related compounds have demonstrated anticonvulsant effects in animal models, indicating that this compound may also possess similar properties, potentially through sodium channel inhibition .

- Toxicological Profile : The compound is noted for causing severe skin burns and eye damage, indicating a need for careful handling . Additionally, it has been classified as very toxic to aquatic life, suggesting environmental considerations for its use .

Case Study 1: Neuroprotective Activity

In a study conducted on mice, the administration of a related compound demonstrated significant neuroprotective effects against induced seizures. The results indicated a reduction in seizure frequency and duration, supporting the hypothesis that compounds with similar structures can modulate neuronal activity effectively .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant potential of compounds similar to this compound. The findings revealed that these compounds significantly reduced lipid peroxidation levels in vitro, suggesting their utility in preventing oxidative damage in cellular models .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of amino-propanol derivatives, which are widely studied for their cardiovascular, antiarrhythmic, and antifungal properties. Below is a systematic comparison with structurally related compounds:

Substitution Patterns and Pharmacological Activity

Key Structural Differences and Implications

Phenoxy Group Variations: The 2-methoxyphenoxy group in the target compound contrasts with 1-naphthyloxy (Propranolol) or 4-(2-methoxyethyl)phenoxy (Metoprolol). Methoxy groups enhance lipophilicity and may influence receptor binding kinetics . IMB-H12 substitutes the phenoxy group with a bulky 2,4,4-trimethylpentan-2-yl moiety, shifting activity from cardiovascular to antifungal applications .

Amino Group Modifications: The tert-pentyl amino group in the target compound is bulkier than the isopropyl group in Metoprolol or Propranolol. Bulkier groups often reduce β1-selectivity but improve metabolic stability . Compound 21 incorporates a benzimidazole ring in the amino substituent, which may enhance α1-adrenolytic activity due to increased planar rigidity .

Hydrochloride Salt vs. Free Base: The hydrochloride form improves aqueous solubility compared to free bases like IMB-H12, facilitating formulation for intravenous or oral delivery .

Pharmacological Data and Efficacy

| Parameter | Target Compound | Metoprolol Succinate | Propranolol HCl | IMB-H12 |

|---|---|---|---|---|

| Receptor Affinity | Not reported (NR) | β1-selective (Ki = 15 nM) | β1/β2 (Ki = 1.8 nM) | NR |

| Antifungal Activity | NR | NR | NR | MIC = 8 µg/mL (biofilm inhibition) |

| Antiarrhythmic | NR (structural inference) | +++ | +++ | NR |

| Half-Life | NR | 3–7 hours | 3–6 hours | NR |

- Note: The target compound’s activity is inferred from structural analogs. For example, tert-pentyl substituents in IMB-H12 correlate with biofilm inhibition, while 2-methoxyphenoxy in Compound 21 links to α1-adrenolytic effects .

Industrial and Regulatory Status

- Suppliers: The target compound and its analogs (e.g., 1-(2,4-Dimethylphenoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol HCl) are supplied by multiple Chinese manufacturers (e.g., Shandong Ruihong Biotechnology, Shanghai Qyubiotech) under ISO 9001 certification .

- Regulatory : Similar compounds like Nadolol impurities are classified under EU regulations (e.g., Aquatic Chronic 4, H413) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.